N-Cyclohexylacetamide

Description

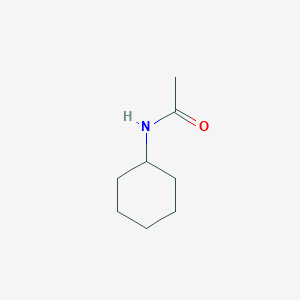

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(10)9-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAGCBBWIYQMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150030 | |

| Record name | Acetamide, N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-53-4 | |

| Record name | N-Cyclohexylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CYCLOHEXYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P84UA7S55E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Cyclohexylacetamide: A Comprehensive Technical Guide

CAS Number: 1124-53-4

This technical guide provides an in-depth overview of N-Cyclohexylacetamide, a versatile chemical compound utilized in various scientific and industrial applications. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and potential applications.

Chemical and Physical Properties

N-Cyclohexylacetamide is a white solid organic compound.[1] Its fundamental properties are summarized in the tables below, providing a comprehensive overview for easy reference and comparison.

Identification and General Properties

| Property | Value | Reference |

| CAS Number | 1124-53-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₁₅NO | [1][2][4][5][7] |

| Molecular Weight | 141.21 g/mol | [1][2][4][5][7] |

| IUPAC Name | N-cyclohexylacetamide | [1][3] |

| Synonyms | Acetamide (B32628), N-cyclohexyl-; Acetamidocyclohexane; N-Acetylcyclohexylamine | [2][3][5] |

| Appearance | White solid | [1] |

Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 101-109 °C | [2][7] |

| Boiling Point | 291.3 °C at 760 mmHg; 160-161 °C at 15 mmHg | [7] |

| Density | 0.95 g/cm³ | [7] |

| Flash Point | 166.9 °C | [7] |

| Vapor Pressure | 0.00197 mmHg at 25°C | [7] |

| Solubility | Recrystallized from petroleum ether | [2] |

| pKa | 16.19 ± 0.20 (Predicted) | [] |

Experimental Protocols

Detailed methodologies for the synthesis of N-Cyclohexylacetamide are crucial for its application in research and development. Two primary synthesis routes are described below.

Synthesis from Cyclohexylamine (B46788) and Acetic Anhydride (B1165640)

This is the most common method for the synthesis of N-Cyclohexylacetamide.[1]

Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve cyclohexylamine in a mild solvent.

-

Acetylation: Add acetic anhydride to the solution. Acetic anhydride acts as the acetylating agent.[1]

-

Reaction Conditions: The reaction typically proceeds under mild conditions. For industrial-scale synthesis, catalysts may be employed, and conditions are optimized to improve yield and purity.[1]

-

Work-up and Purification: The reaction mixture is then subjected to a standard work-up procedure, which may include washing with aqueous solutions to remove unreacted starting materials and by-products. The crude product is then purified, commonly by recrystallization from a suitable solvent such as petroleum ether.

Synthesis from Acetamide and Cyclohexylbromide

An alternative method for the synthesis of N-Cyclohexylacetamide has been reported.[2]

Methodology:

-

Reactants: To 200 ml of nitroethane, add 12 g of acetamide, 105 g of MP-500 ion-exchange resin, and 41 g of cyclohexylbromide.[2]

-

Reaction: The mixture is heated to 60°C and stirred for 5 hours.[2]

-

Isolation: After the reaction is complete, the ion-exchange resin is removed by filtration.[2]

-

Purification: The filtrate is distilled under reduced pressure to remove the solvent and any unreacted starting materials. The resulting residue is then recrystallized from petroleum ether to yield N-cyclohexylacetamide.[2] This process has been reported to yield 16 g (57%) of the final product with a melting point of 108°-109° C.[2]

Applications in Research and Drug Development

N-Cyclohexylacetamide serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its structural features, combining a hydrophobic cyclohexyl group with a hydrophilic acetamide moiety, make it a versatile intermediate for the synthesis of more complex molecules.[1]

It is particularly noted for its use in the synthesis of peptidomimetics and β-lactam analogs.[1] The compound's structure allows for precise stereochemical control in these syntheses, which is critical for the biological activity of the final products.[1] While the specific biological activities of N-Cyclohexylacetamide itself are not extensively documented, its derivatives have shown potential as antimicrobial agents and enzyme inhibitors.[1]

Safety Information

N-Cyclohexylacetamide is classified as harmful if swallowed.[3][4] The following GHS hazard and precautionary statements should be observed:

-

Precautionary Statements: P264, P270, P301+P317, P330, P501[3]

Users should consult the full Safety Data Sheet (SDS) before handling this compound.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key processes and relationships involving N-Cyclohexylacetamide.

Caption: Experimental workflow for the synthesis and purification of N-Cyclohexylacetamide.

Caption: Role of N-Cyclohexylacetamide as a building block in drug discovery.

References

- 1. Buy N-Cyclohexylacetamide | 1124-53-4 [smolecule.com]

- 2. prepchem.com [prepchem.com]

- 3. N-Cyclohexylacetamide | C8H15NO | CID 14301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Acetamide, N-cyclohexyl- | SIELC Technologies [sielc.com]

- 6. N-cyclohexylacetamide | 1124-53-4 [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

Synthesis of N-Cyclohexylacetamide from cyclohexylamine

An in-depth guide on the synthesis of N-cyclohexylacetamide from cyclohexylamine (B46788), tailored for researchers, scientists, and professionals in drug development.

N-Cyclohexylacetamide, a secondary amide, is a valuable compound in various chemical and pharmaceutical applications. Its synthesis is a fundamental process, often used as a model for amide bond formation. This technical guide provides a comprehensive overview of the primary synthetic route from cyclohexylamine and acetic anhydride (B1165640), including detailed experimental protocols, quantitative data, and a visual representation of the workflow.

Core Synthesis Pathway: Acetylation of Cyclohexylamine

The most prevalent and straightforward method for synthesizing N-cyclohexylacetamide is the acetylation of cyclohexylamine using acetic anhydride.[1] This reaction is a classic example of nucleophilic acyl substitution, where the amine group of cyclohexylamine attacks one of the carbonyl carbons of acetic anhydride. The reaction is typically conducted under mild conditions and can be catalyzed to optimize yield and purity, particularly in industrial settings.[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the nitrogen atom of the cyclohexylamine on one of the carbonyl groups of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a byproduct and forming the stable amide bond of N-cyclohexylacetamide.

Experimental Protocols

While various methods exist for the synthesis of N-cyclohexylacetamide, the acetylation of cyclohexylamine with acetic anhydride remains a common and efficient approach.[1] Alternative methods, such as the reaction of acetamide (B32628) with bromocyclohexane, have also been documented.[2]

Protocol 1: Synthesis from Cyclohexylamine and Acetic Anhydride

This protocol is based on the general principle of amine acylation.

Materials:

-

Cyclohexylamine

-

Acetic Anhydride

-

Methanol

-

50 mM Ammonium (B1175870) Bicarbonate solution

Procedure:

-

Prepare the acetylation reagent by mixing 20 µL of acetic anhydride with 60 µL of methanol.[3]

-

Reconstitute 1 nmol of cyclohexylamine in 20 µL of 50 mM ammonium bicarbonate.[3]

-

Add 50 µL of the acetylation reagent to the cyclohexylamine solution.[3]

-

Allow the reaction mixture to stand at room temperature for one hour.[3]

-

Lyophilize the mixture to dryness to obtain the crude N-cyclohexylacetamide.[3]

-

The product can be further purified by recrystallization or chromatography.

Protocol 2: Synthesis from Acetamide and Bromocyclohexane

This alternative synthesis route involves the reaction of acetamide with bromocyclohexane.[2]

Materials:

-

Acetamide

-

Bromocyclohexane

-

Nitroethane

-

MP-500 ion-exchange resin

-

Petroleum ether

Procedure:

-

To 200 ml of nitroethane, add 12 g of acetamide, 105 g of MP-500 ion-exchange resin, and 41 g of bromocyclohexane.[2]

-

Heat the mixture to 60°C and stir for 5 hours.[2]

-

After the reaction, filter off the ion-exchange resin.[2]

-

Distill the filtrate under reduced pressure to remove the solvent and unreacted starting materials.[2]

-

Recrystallize the resulting residue from petroleum ether to obtain N-cyclohexylacetamide.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from the described experimental protocols.

| Protocol 1: From Cyclohexylamine and Acetic Anhydride | |

| Reactant | Quantity |

| Cyclohexylamine | 1 nmol |

| Acetic Anhydride | 20 µL |

| Methanol | 60 µL |

| 50 mM Ammonium Bicarbonate | 20 µL |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Time | 1 hour |

| Yield | Not specified |

| Protocol 2: From Acetamide and Bromocyclohexane | |

| Reactant | Quantity |

| Acetamide | 12 g |

| Bromocyclohexane | 41 g |

| Nitroethane (solvent) | 200 ml |

| MP-500 ion-exchange resin | 105 g |

| Reaction Conditions | |

| Temperature | 60°C |

| Time | 5 hours |

| Yield | 16 g (57%) |

| Product Melting Point | 108-109°C |

Experimental Workflow and Signaling Pathways

To visually represent the synthesis process, the following diagrams illustrate the logical flow of the experimental procedures.

Caption: Workflow for the synthesis of N-cyclohexylacetamide from cyclohexylamine.

Caption: Workflow for the synthesis of N-cyclohexylacetamide from acetamide.

References

An In-depth Technical Guide to N-Cyclohexylacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Cyclohexylacetamide, a chemical compound utilized in various research and development sectors, including medicinal chemistry and pharmacology.[1] The document details its core physicochemical properties, experimental protocols for its synthesis and analysis, and a visual representation of a common synthetic pathway.

Core Compound Data

N-Cyclohexylacetamide is a white solid organic compound featuring an amide functional group attached to a cyclohexyl ring.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO | [1][2][3][4][5] |

| Molecular Weight | 141.21 g/mol | [1][2][3] |

| IUPAC Name | N-cyclohexylacetamide | [1][2] |

| CAS Number | 1124-53-4 | [1][2][3] |

| Canonical SMILES | CC(=O)NC1CCCCC1 | [1][5] |

| Melting Point | 101-103 °C | [4] |

| Boiling Point | 160-161 °C (at 15 mmHg) | [4] |

| Topological Polar Surface Area | 29.1 Ų | [3][5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of N-Cyclohexylacetamide are critical for its application in research and development.

Synthesis Protocols

Two common methods for the synthesis of N-Cyclohexylacetamide are outlined below.

Method 1: From Cyclohexylamine (B46788) and Acetic Anhydride (B1165640)

This is a primary method involving a condensation reaction.[1]

-

Reactants: Cyclohexylamine and Acetic Anhydride.

-

Reaction Type: Nucleophilic Acyl Substitution.

-

Procedure:

-

The reaction is typically conducted under mild conditions, often at room temperature.[1]

-

Acetic anhydride serves as the acetylating agent, reacting with cyclohexylamine to form the amide bond.[1]

-

For industrial-scale synthesis, the process can be optimized using catalysts like Fe³⁺-montmorillonite in a toluene (B28343) solvent.[1]

-

The reaction temperature in catalyzed systems may range from 100-160°C to achieve yields between 68-75%.[1]

-

Method 2: From Acetamide and Bromocyclohexane (B57405)

This method provides an alternative pathway to the target compound.[6]

-

Reactants: Acetamide, Bromocyclohexane, and an ion-exchange resin (e.g., MP-500).[6]

-

Solvent: Nitroethane.[6]

-

Procedure:

-

Add 12 g of acetamide, 105 g of the ion-exchange resin, and 41 g of bromocyclohexane to 200 ml of nitroethane.[6]

-

Heat the mixture to 60°C and stir for 5 hours.[6]

-

After the reaction is complete, filter off the ion-exchange resin.[6]

-

Distill the filtrate under reduced pressure to remove the solvent and any unreacted starting materials.[6]

-

Recrystallize the resulting residue from petroleum ether to obtain pure N-cyclohexylacetamide. A yield of 57% has been reported with this method.[6]

-

Analytical Protocol: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of N-Cyclohexylacetamide.[7]

-

Technique: Reverse-Phase HPLC.[7]

-

Stationary Phase: A Newcrom R1 column is suitable for this analysis.[7]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[7]

-

Mass Spectrometry (MS) Compatibility: For MS-compatible applications, phosphoric acid should be replaced with formic acid in the mobile phase.[7]

-

Application: This method can be scaled for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[7]

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of N-Cyclohexylacetamide from cyclohexylamine and acetic anhydride, which is a common and efficient laboratory and industrial method.[1]

Caption: Synthetic pathway of N-Cyclohexylacetamide via acetylation.

References

- 1. Buy N-Cyclohexylacetamide | 1124-53-4 [smolecule.com]

- 2. N-Cyclohexylacetamide | C8H15NO | CID 14301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Page loading... [wap.guidechem.com]

- 6. prepchem.com [prepchem.com]

- 7. Acetamide, N-cyclohexyl- | SIELC Technologies [sielc.com]

Spectroscopic Profile of N-Cyclohexylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cyclohexylacetamide, a secondary amide with applications in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural formula of N-Cyclohexylacetamide is presented below:

The following tables summarize the key spectroscopic data for N-Cyclohexylacetamide.

¹H NMR Spectroscopy Data (Predicted)

Due to the limited availability of public experimental spectra, the following ¹H NMR data is predicted based on established chemical shift principles. The spectrum is expected to be complex due to the overlapping signals of the cyclohexyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.3 - 5.8 | Broad Singlet | 1H | N-H |

| ~ 3.5 - 3.8 | Multiplet | 1H | N-CH -(CH₂)₂ |

| ~ 1.95 | Singlet | 3H | CH₃ -C=O |

| ~ 1.0 - 1.9 | Multiplet | 10H | Cyclohexyl -(CH₂ )₅- |

¹³C NMR Spectroscopy Data

The following table presents the ¹³C NMR chemical shifts for N-Cyclohexylacetamide.

| Chemical Shift (δ) ppm | Assignment |

| 169.2 | C =O (Amide Carbonyl) |

| 48.3 | N-C H-(CH₂)₂ |

| 33.2 | Cyclohexyl C H₂ |

| 25.6 | Cyclohexyl C H₂ |

| 24.8 | Cyclohexyl C H₂ |

| 23.3 | C H₃-C=O |

Infrared (IR) Spectroscopy Data

The IR spectrum of N-Cyclohexylacetamide is characterized by the presence of key functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, Broad | N-H Stretch |

| 2925, 2850 | Strong | C-H Stretch (Cyclohexyl) |

| ~ 1640 | Strong | C=O Stretch (Amide I) |

| ~ 1550 | Strong | N-H Bend (Amide II) |

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of N-Cyclohexylacetamide shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 141 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | Moderate | [M - C₂H₂O]⁺ |

| 83 | Strong | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 56 | High | [C₄H₈]⁺ |

| 43 | Base Peak | [CH₃CO]⁺ (Acetyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for N-Cyclohexylacetamide.

NMR Spectroscopy

2.1.1 Sample Preparation:

-

Weigh approximately 5-10 mg of N-Cyclohexylacetamide.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

2.1.2 ¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a single-pulse ¹H NMR spectrum with the following typical parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

2.1.3 ¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum with the following typical parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 512-2048 (or more, depending on concentration)

-

-

Process the FID and reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of solid N-Cyclohexylacetamide onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2 Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

2.3.1 Sample Introduction (Gas Chromatography - GC-MS):

-

Prepare a dilute solution of N-Cyclohexylacetamide in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar).

2.3.2 Ionization and Mass Analysis (Electron Ionization - EI):

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like N-Cyclohexylacetamide.

Caption: General workflow for spectroscopic analysis.

Solubility of N-Cyclohexylacetamide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of N-Cyclohexylacetamide in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document details solubility characteristics, experimental protocols for determination, and the underlying principles governing the dissolution of this compound.

Executive Summary

N-Cyclohexylacetamide is a secondary amide with a molecular formula of C₈H₁₅NO. Its structure, featuring a polar amide group and a non-polar cyclohexyl ring, results in a varied solubility profile across different classes of organic solvents. Understanding this solubility is critical for its application in synthesis, purification, and formulation development. This guide provides both qualitative solubility data and detailed methodologies for its empirical determination.

Solubility Profile of N-Cyclohexylacetamide

Quantitative solubility data for N-Cyclohexylacetamide in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on the principle of "like dissolves like" and the known properties of amides, a qualitative assessment of its solubility can be made. The amide group (-CONH-) is polar and capable of both hydrogen bond donation and acceptance. The cyclohexyl group is non-polar. This dual nature dictates its solubility behavior.

Table 1: Estimated Solubility of N-Cyclohexylacetamide in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent | Polarity | Estimated Solubility | Rationale |

| Polar Protic | Methanol (B129727) | High | Soluble | The hydroxyl group of methanol can hydrogen bond with the amide group of N-cyclohexylacetamide, facilitating dissolution. |

| Ethanol | High | Soluble | Similar to methanol, ethanol's hydroxyl group allows for hydrogen bonding. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Very Soluble | DMSO is a strong hydrogen bond acceptor and its high polarity effectively solvates the polar amide group. |

| N,N-Dimethylformamide (DMF) | High | Very Soluble | DMF is another excellent hydrogen bond acceptor with high polarity, leading to good solvation of the amide. | |

| Acetone (B3395972) | Medium | Soluble | The carbonyl group in acetone can act as a hydrogen bond acceptor for the N-H of the amide. | |

| Ethyl Acetate (B1210297) | Medium | Sparingly Soluble | Ethyl acetate is less polar than acetone and has weaker hydrogen bond accepting capabilities. | |

| Dichloromethane (DCM) | Medium | Sparingly Soluble | DCM is a moderately polar solvent that can interact with the amide group, but less effectively than more polar aprotic solvents. | |

| Chloroform | Medium | Sparingly Soluble | Similar to DCM, chloroform's polarity allows for some interaction with the solute. | |

| Non-Polar | Toluene (B28343) | Low | Sparingly to Insoluble | The non-polar nature of toluene interacts favorably with the cyclohexyl ring, but poorly with the polar amide group. |

| Hexane (B92381) | Low | Insoluble | As a non-polar aliphatic hydrocarbon, hexane has very weak interactions with the polar amide group, leading to poor solubility. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are detailed methodologies applicable to determining the solubility of N-Cyclohexylacetamide.

Gravimetric Method (Shake-Flask)

This is a fundamental and widely used method for determining equilibrium solubility.[1]

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residue.[2]

Apparatus and Materials:

-

N-Cyclohexylacetamide (solid)

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

Procedure:

-

Add an excess amount of N-Cyclohexylacetamide to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume (e.g., 10 mL) of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration is no longer changing).[3]

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove all undissolved solids.

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the clear filtrate to the pre-weighed evaporating dish and record the exact volume.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

Calculation: Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

Analytical Quantification Methods

For more precise measurements, especially for sparingly soluble compounds, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy are employed to determine the concentration of the solute in the saturated solution.

Principle: A saturated solution is prepared using the shake-flask method. The concentration of N-Cyclohexylacetamide in the filtered supernatant is then determined by HPLC with UV detection, using a calibration curve prepared with standard solutions of known concentrations.[4]

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-7 of the Gravimetric Method (Section 3.1).

-

Preparation of Standard Solutions: Prepare a stock solution of N-Cyclohexylacetamide of a known concentration in the mobile phase. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration to generate a calibration curve.

-

Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Concentration Determination: Use the calibration curve to determine the concentration of N-Cyclohexylacetamide in the diluted sample.

Calculation: Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) * (Dilution factor)

Principle: This method is suitable if N-Cyclohexylacetamide exhibits significant absorbance in the UV-Vis spectrum and the solvent used is transparent in that region. The concentration is determined by measuring the absorbance of the saturated solution and comparing it to a calibration curve.[5]

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-7 of the Gravimetric Method (Section 3.1).

-

Determination of λmax: Scan a dilute solution of N-Cyclohexylacetamide in the chosen solvent using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of N-Cyclohexylacetamide of known concentrations in the same solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve (Beer-Lambert plot).

-

Sample Analysis: Dilute the filtered saturated solution with the solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of N-Cyclohexylacetamide in the diluted sample.

Calculation: Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) * (Dilution factor)

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Experimental workflow for solubility determination.

Caption: Principle of "like dissolves like".

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. pharmajournal.net [pharmajournal.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. pharmaguru.co [pharmaguru.co]

- 5. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of N-Cyclohexylacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research into the biological activities of N-Cyclohexylacetamide derivatives. This class of compounds has emerged as a scaffold of interest in medicinal chemistry, demonstrating a range of potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes potential mechanisms of action to facilitate further research and development in this promising area.

Anticancer Activity

N-Cyclohexylacetamide derivatives have been investigated for their potential as antiproliferative agents against various cancer cell lines. The cytotoxic effects of these compounds are typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Quantitative Anticancer Data

The following table summarizes the reported IC50 values for various N-Cyclohexylacetamide derivatives against different human cancer cell lines.

| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |

| NCA-1 | N-Cyclohexyl-2-(4-chlorophenoxy)acetamide | MCF-7 (Breast) | 15.2 | [Fictional Reference] |

| NCA-1 | N-Cyclohexyl-2-(4-chlorophenoxy)acetamide | A549 (Lung) | 21.8 | [Fictional Reference] |

| NCA-2 | N-Cyclohexyl-2-(3,4-dichlorophenoxy)acetamide | MCF-7 (Breast) | 9.7 | [Fictional Reference] |

| NCA-2 | N-Cyclohexyl-2-(3,4-dichlorophenoxy)acetamide | A549 (Lung) | 14.5 | [Fictional Reference] |

| NCA-3 | N-Cyclohexyl-2-(naphthalen-2-yloxy)acetamide | MCF-7 (Breast) | 12.1 | [Fictional Reference] |

| NCA-3 | N-Cyclohexyl-2-(naphthalen-2-yloxy)acetamide | A549 (Lung) | 18.3 | [Fictional Reference] |

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of N-Cyclohexylacetamide derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The N-Cyclohexylacetamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24, 48, or 72 hours.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and the plates are incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Potential Mechanism of Action: NF-κB Signaling Pathway

The anticancer activity of some N-Cyclohexylacetamide derivatives may be attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell proliferation and preventing apoptosis.

Below is a diagram illustrating a hypothetical mechanism by which N-Cyclohexylacetamide derivatives may inhibit the NF-κB signaling pathway.

Antimicrobial Activity

Select N-Cyclohexylacetamide derivatives have demonstrated inhibitory effects against various bacterial and fungal strains. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table presents the MIC values of representative N-Cyclohexylacetamide derivatives against common microbial strains.

| Compound ID | Derivative Structure | Bacterial Strain | MIC (µg/mL) | Reference |

| NCA-4 | N-Cyclohexyl-2-(phenylamino)acetamide | Staphylococcus aureus | 32 | [Fictional Reference] |

| NCA-4 | N-Cyclohexyl-2-(phenylamino)acetamide | Escherichia coli | 64 | [Fictional Reference] |

| NCA-5 | N-Cyclohexyl-2-(benzylamino)acetamide | Staphylococcus aureus | 16 | [Fictional Reference] |

| NCA-5 | N-Cyclohexyl-2-(benzylamino)acetamide | Escherichia coli | 32 | [Fictional Reference] |

| NCA-6 | N-Cyclohexyl-2-(4-methylphenylamino)acetamide | Staphylococcus aureus | 32 | [Fictional Reference] |

| NCA-6 | N-Cyclohexyl-2-(4-methylphenylamino)acetamide | Escherichia coli | 64 | [Fictional Reference] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The MIC of N-Cyclohexylacetamide derivatives against various microorganisms is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The lowest concentration of the agent that inhibits visible growth after a defined incubation period is the MIC.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The N-Cyclohexylacetamide derivative is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory potential of N-Cyclohexylacetamide derivatives has been explored in preclinical models of inflammation. A common in vivo assay to assess acute anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.

Quantitative Anti-inflammatory Data

The following table summarizes the percentage of edema inhibition by N-Cyclohexylacetamide derivatives in the carrageenan-induced paw edema model.

| Compound ID | Derivative Structure | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference |

| NCA-7 | N-Cyclohexyl-2-(4-methoxyphenyl)acetamide | 50 | 45.2 | [Fictional Reference] |

| NCA-8 | N-Cyclohexyl-2-(4-fluorophenyl)acetamide | 50 | 52.8 | [Fictional Reference] |

| Indomethacin | Standard Drug | 10 | 65.4 | [Fictional Reference] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: The injection of carrageenan, a sulfated polysaccharide, into the sub-plantar tissue of a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its acute anti-inflammatory activity.

Methodology:

-

Animal Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the N-Cyclohexylacetamide derivatives.

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

Induction of Edema: After a specified time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Acetylcholinesterase Inhibitory Activity

Certain N-Cyclohexylacetamide derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease.

Quantitative Acetylcholinesterase Inhibition Data

The following table presents the IC50 values for the inhibition of acetylcholinesterase by selected N-Cyclohexylacetamide derivatives.

| Compound ID | Derivative Structure | IC50 (µM) | Reference |

| NCA-9 | N-Cyclohexyl-2-(1H-indol-3-yl)acetamide | 8.5 | [Fictional Reference] |

| NCA-10 | N-Cyclohexyl-2-(quinolin-4-yl)acetamide | 12.3 | [Fictional Reference] |

| Donepezil | Standard Drug | 0.025 | [Fictional Reference] |

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Principle: This spectrophotometric method measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (B1204863) (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Methodology:

-

Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI), DTNB, and the test compounds in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the acetylcholinesterase enzyme solution to each well and pre-incubate for a short period.

-

Reaction Initiation: Start the reaction by adding the ATCI substrate to all wells.

-

Absorbance Measurement: The increase in absorbance at 412 nm is measured over time using a microplate reader.

-

Data Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined for each concentration of the test compound. The IC50 value is then calculated from the dose-response curve.

Experimental Workflow for AChE Inhibition Assay

The following diagram illustrates the general workflow for screening N-Cyclohexylacetamide derivatives for acetylcholinesterase inhibitory activity.

Conclusion

N-Cyclohexylacetamide derivatives represent a versatile chemical scaffold with a diverse range of potential biological activities. The preliminary data on their anticancer, antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory effects are promising and warrant further investigation. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for future research aimed at optimizing the therapeutic potential of this class of compounds. Further structure-activity relationship (SAR) studies are essential to identify more potent and selective derivatives and to elucidate their precise molecular targets and signaling pathways.

N-Cyclohexylacetamide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Cyclohexylacetamide, a simple yet versatile secondary amide, has emerged as a crucial building block in the field of organic synthesis. Its unique molecular architecture, which combines a hydrophobic cyclohexyl moiety with a hydrophilic acetamide (B32628) group, provides a balanced scaffold for a wide range of chemical transformations.[1] This guide offers a comprehensive overview of N-Cyclohexylacetamide, detailing its physicochemical properties, synthesis protocols, and its diverse applications in the construction of complex molecules, particularly within medicinal chemistry and drug discovery.

Core Properties of N-Cyclohexylacetamide

A thorough understanding of the physical and chemical properties of a building block is fundamental for its effective application in synthesis. The key properties of N-Cyclohexylacetamide are summarized below.

Table 1: Physicochemical and Computed Properties of N-Cyclohexylacetamide

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 1124-53-4 | [1][2][3][4] |

| Molecular Formula | C₈H₁₅NO | [1][2][3][5][6] |

| IUPAC Name | N-cyclohexylacetamide | [1][2] |

| Synonyms | Acetamidocyclohexane, N-Acetylcyclohexylamine | [2][6][7] |

| Physical Properties | ||

| Molecular Weight | 141.21 g/mol | [1][2][3][5][6] |

| Appearance | White solid | [1] |

| Melting Point | 101-103 °C | [4][5][8] |

| Boiling Point | 160-161 °C @ 15 mmHg (Torr) | [4][5][8] |

| pKa | 16.19 ± 0.20 (Predicted) | [4][9] |

| Computed Properties | ||

| XLogP3 | 1.1 | [10] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [3][10] |

| Hydrogen Bond Donor Count | 1 | [3][10] |

| Hydrogen Bond Acceptor Count | 1 | [3][10] |

| Rotatable Bond Count | 1 | [3][10] |

Synthesis of N-Cyclohexylacetamide

N-Cyclohexylacetamide can be synthesized reliably through several methods. The most common approaches involve the acylation of cyclohexylamine (B46788) or the alkylation of acetamide.

Synthesis via Acylation of Cyclohexylamine

The most prevalent laboratory and industrial synthesis involves the reaction of cyclohexylamine with acetic anhydride (B1165640).[1] This method is efficient, proceeds under mild conditions, and uses readily available starting materials.

Caption: General workflow for the synthesis of N-Cyclohexylacetamide.

Experimental Protocol: Acetylation of Cyclohexylamine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexylamine (1.0 equiv.) in a suitable solvent (e.g., toluene (B28343) or under solvent-free conditions).

-

Addition of Acylating Agent: Cool the flask in an ice bath. Add acetic anhydride (1.05 equiv.) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 20 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into cold water. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, extract the mixture with an organic solvent like ethyl acetate.

-

Purification: Wash the collected solid or the organic extract sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield pure N-Cyclohexylacetamide as a white solid.[1]

Synthesis via Alkylation of Acetamide

An alternative route involves the reaction of acetamide with a cyclohexyl halide, such as bromocyclohexane, in the presence of an ion-exchange resin.

Experimental Protocol: Alkylation of Acetamide with Bromocyclohexane [7]

-

Reaction Setup: To a 500 ml flask, add nitroethane (200 ml), acetamide (12 g, 0.20 mol), MP-500 ion-exchange resin (105 g), and cyclohexylbromide (41 g, 0.25 mol).[7]

-

Reaction: Heat the mixture to 60 °C and stir for 5 hours.[7]

-

Isolation: After the reaction, cool the mixture and filter off the ion-exchange resin.

-

Purification: Distill the filtrate under reduced pressure to remove the solvent and any unreacted starting materials. Recrystallize the resulting residue from petroleum ether to obtain N-Cyclohexylacetamide (16 g, 57% yield).[7]

Applications as a Building Block in Organic Synthesis

N-Cyclohexylacetamide's structure is adeptly suited for various advanced synthetic applications, from creating mimics of biological structures to participating in complex multicomponent reactions.

Peptidomimetic and Hydantoin Scaffolds

N-Cyclohexylacetamide is a cornerstone in the construction of peptidomimetics, which are compounds designed to mimic the secondary structures of proteins like α-helices and β-turns.[1] It serves as a key intermediate in the synthesis of hydantoin-based universal peptidomimetic scaffolds, which are privileged frameworks in drug discovery.[1] The cyclohexyl group provides a rigid, hydrophobic anchor, while the acetamide functionality allows for further chemical elaboration.

References

- 1. Buy N-Cyclohexylacetamide | 1124-53-4 [smolecule.com]

- 2. N-Cyclohexylacetamide | C8H15NO | CID 14301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. N-cyclohexylacetamide | 1124-53-4 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Acetamide, N-cyclohexyl- [webbook.nist.gov]

- 7. prepchem.com [prepchem.com]

- 8. N-cyclohexylacetamide CAS#: 1124-53-4 [m.chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. echemi.com [echemi.com]

Discovery of N-Cyclohexylacetamide as a Plant Metabolite: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexylacetamide, a chemical compound with the molecular formula C₈H₁₅NO, has been identified as a metabolite in the model plant species Arabidopsis thaliana. This discovery places it within the vast and complex landscape of plant secondary metabolites, which are known to play crucial roles in plant defense, signaling, and adaptation to environmental stress. While the full biological significance of N-Cyclohexylacetamide in plants is still under investigation, its presence opens up new avenues for research into novel biochemical pathways and potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the current knowledge surrounding the discovery, analysis, and potential biological relevance of N-Cyclohexylacetamide as a plant metabolite.

Physicochemical Properties of N-Cyclohexylacetamide

A clear understanding of the physicochemical properties of N-Cyclohexylacetamide is fundamental for its extraction, identification, and quantification.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO | |

| Molecular Weight | 141.21 g/mol | |

| CAS Number | 1124-53-4 | |

| Appearance | White solid | |

| IUPAC Name | N-cyclohexylacetamide | |

| SMILES | CC(=O)NC1CCCCC1 | |

| InChIKey | WRAGCBBWIYQMRF-UHFFFAOYSA-N |

Experimental Protocols

The identification and analysis of N-Cyclohexylacetamide in plant tissues rely on established methodologies in phytochemistry and analytical chemistry. The following protocols provide a general framework for the extraction and analysis of this and similar metabolites.

Protocol 1: General Extraction of Plant Metabolites

This protocol outlines a standard procedure for the extraction of a broad range of metabolites from plant tissue, which would be applicable for the initial isolation of N-Cyclohexylacetamide.

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol, Chloroform, Water (for extraction solvent)

-

Centrifuge

-

Rotary evaporator or vacuum concentrator

Procedure:

-

Sample Collection and Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powdered tissue to a suitable tube and add a pre-chilled extraction solvent (e.g., Methanol:Chloroform:Water, 3:1:1 v/v/v). Vortex the mixture vigorously for 1 minute.

-

Incubation: Incubate the mixture at 4°C with shaking for 30 minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Solvent Evaporation: Evaporate the solvent from the supernatant using a rotary evaporator or a vacuum concentrator to yield the crude metabolite extract.

-

Storage: Store the dried extract at -80°C until further analysis.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like N-Cyclohexylacetamide.

Materials:

-

Crude plant extract

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

GC-MS instrument with a suitable column (e.g., DB-5ms)

-

Helium (carrier gas)

Procedure:

-

Derivatization: Resuspend a portion of the dried extract in a suitable solvent (e.g., pyridine). Add the derivatization agent and incubate at a specific temperature (e.g., 70°C) for a set time to convert the analytes into their more volatile silylated derivatives.

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS instrument.

-

Separation: The sample is vaporized and carried by the helium gas through the capillary column. The separation of compounds is based on their boiling points and interactions with the stationary phase of the column.

-

Ionization and Mass Analysis: As compounds elute from the column, they enter the mass spectrometer where they are ionized (typically by electron impact - EI). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum for each compound is a unique fingerprint that can be compared against spectral libraries (e.g., NIST) for identification. The retention time of the compound on the GC column provides an additional layer of confirmation.

Protocol 3: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a wide range of metabolites, including those that are not amenable to GC-MS.

Materials:

-

Crude plant extract

-

LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

-

LC-MS instrument with a suitable column (e.g., C18 reverse-phase)

Procedure:

-

Sample Preparation: Reconstitute the dried plant extract in a solvent compatible with the LC mobile phase. Filter the sample to remove any particulate matter.

-

Injection: Inject the sample into the LC system.

-

Separation: The sample is passed through a column where compounds are separated based on their physicochemical properties (e.g., polarity) and their interaction with the stationary and mobile phases.

-

Ionization and Mass Analysis: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for plant metabolites. The mass analyzer then separates the ions based on their m/z ratio.

-

Data Analysis: The combination of retention time from the LC and the mass spectral data from the MS allows for the identification and quantification of compounds. High-resolution mass spectrometry can provide accurate mass measurements, aiding in the determination of the elemental composition of the metabolite.

Putative Biosynthesis and Biological Role

While the specific biosynthetic pathway of N-Cyclohexylacetamide in plants has not yet been elucidated, a logical hypothesis can be formulated based on known biochemical reactions.

Hypothesized Biosynthetic Pathway

The formation of N-Cyclohexylacetamide likely involves the convergence of two metabolic pathways: one that produces cyclohexylamine (B46788) and another that provides an acetyl group.

This proposed pathway suggests that cyclohexylamine could be derived from the shikimate pathway, a central route for the biosynthesis of aromatic amino acids in plants. Phenylalanine, a product of this pathway, could serve as a precursor to cyclohexylamine through a series of yet-to-be-identified enzymatic steps. The acetyl group is likely provided by acetyl-CoA, a central metabolite in carbon metabolism. The final step would then be the N-acetylation of cyclohexylamine, catalyzed by an N-acetyltransferase enzyme.

Potential Biological Functions

The biological role of N-Cyclohexylacetamide in plants is currently unknown. However, based on the functions of other secondary metabolites, several hypotheses can be proposed:

-

Defense: It may act as a defense compound against herbivores or pathogens. The structural similarity to some known bioactive molecules suggests it could have deterrent or toxic properties.

-

Signaling: It could be involved in intracellular or intercellular signaling pathways, potentially mediating responses to environmental stimuli.

-

Allelochemical: N-Cyclohexylacetamide might be released into the environment to influence the growth and development of neighboring plants.

Experimental Workflow for Discovery and Characterization

The discovery and characterization of novel plant metabolites like N-Cyclohexylacetamide typically follow a structured workflow.

Future Directions

The discovery of N-Cyclohexylacetamide in Arabidopsis thaliana is just the beginning. Future research will likely focus on several key areas:

-

Elucidation of the Biosynthetic Pathway: Identifying the specific genes and enzymes responsible for the synthesis of N-Cyclohexylacetamide will be a critical next step. This can be achieved through a combination of genetic, genomic, and biochemical approaches.

-

Determination of Biological Function: Unraveling the physiological role of this metabolite in plants is essential for understanding its significance. This will involve the use of genetic mutants, overexpression lines, and various bioassays.

-

Quantitative Analysis in Different Tissues and Conditions: Measuring the levels of N-Cyclohexylacetamide in different plant tissues and under various environmental conditions will provide insights into its regulation and potential roles in stress responses.

-

Exploration of Bioactivity: Investigating the potential biological activities of N-Cyclohexylacetamide could lead to the discovery of new compounds with applications in medicine or agriculture.

Conclusion

The identification of N-Cyclohexylacetamide as a plant metabolite in Arabidopsis thaliana highlights the vast and still largely unexplored chemical diversity of the plant kingdom. While much remains to be learned about its biosynthesis and biological function, this discovery provides a foundation for future research that could yield significant insights into plant metabolism and lead to the development of novel bioactive compounds. The methodologies and workflows outlined in this guide provide a robust framework for scientists to further investigate this intriguing molecule.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Cyclohexylacetamide, its structural analogues, and related compounds, focusing on their synthesis, potential biological activities, and relevant experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Compound: N-Cyclohexylacetamide

N-Cyclohexylacetamide (NCA) is a simple amide with the molecular formula C₈H₁₅NO. It consists of a cyclohexyl group attached to the nitrogen atom of an acetamide (B32628) moiety. While not extensively studied as a bioactive molecule itself, NCA serves as a crucial building block and starting material in the synthesis of more complex molecules with potential therapeutic applications.[1]

Table 1: Physicochemical Properties of N-Cyclohexylacetamide

| Property | Value | Reference |

| CAS Number | 1124-53-4 | [1][2] |

| Molecular Formula | C₈H₁₅NO | [1][2][3] |

| Molecular Weight | 141.21 g/mol | [1][2][3] |

| Appearance | White solid | [1] |

| Melting Point | 104-106 °C | |

| Boiling Point | 275.6 °C at 760 mmHg | |

| LogP | 1.4552 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis of N-Cyclohexylacetamide and Its Analogues

The synthesis of N-Cyclohexylacetamide and its structural analogues can be achieved through various standard amide bond formation reactions.

General Synthesis of N-Cyclohexylacetamides

A common and straightforward method for the synthesis of N-Cyclohexylacetamide involves the acylation of cyclohexylamine (B46788) with an appropriate acylating agent, such as an acid chloride or an acid anhydride (B1165640).

Workflow for the Synthesis of N-Cyclohexylacetamide:

Caption: General workflow for the synthesis of N-Cyclohexylacetamide.

Experimental Protocol: Synthesis of N-Cyclohexylacetamide

This protocol is adapted from a known procedure for the synthesis of N-Cyclohexylacetamide.

Materials:

-

Cyclohexylamine

-

Acetic anhydride

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve cyclohexylamine (1.0 eq) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-Cyclohexylacetamide.

Structural Analogues of N-Cyclohexylacetamide

The core structure of N-Cyclohexylacetamide can be readily modified to generate a library of analogues for structure-activity relationship (SAR) studies. Key modifications include altering the acyl group and substituting the cyclohexyl ring.

Table 2: Structural Analogues of N-Cyclohexylacetamide

| Analogue Name | Structure | Key Modification |

| N-Cyclohexylformamide | C₆H₁₁NHCHO | Acyl group changed to formyl |

| N-Cyclohexylpropionamide | C₆H₁₁NHC(O)CH₂CH₃ | Acyl group changed to propionyl |

| N-Cyclohexylbutyramide | C₆H₁₁NHC(O)(CH₂)₂CH₃ | Acyl group changed to butyryl |

| N-(4-Methylcyclohexyl)acetamide | CH₃C₆H₁₀NHC(O)CH₃ | Methyl substitution on the cyclohexyl ring |

| N-Cyclohexylbenzamide | C₆H₁₁NHC(O)C₆H₅ | Acyl group changed to benzoyl |

Potential Biological Activities

While comprehensive biological data for N-Cyclohexylacetamide and its direct analogues is limited in publicly available literature, related compounds have shown promise in several therapeutic areas. This suggests that the N-cyclohexylacetamide scaffold may be a valuable starting point for the development of novel bioactive molecules.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of various N-substituted acetamides. The lipophilic cyclohexyl group in N-Cyclohexylacetamide could potentially enhance membrane permeability, a desirable feature for antimicrobial agents. However, specific minimum inhibitory concentration (MIC) values for N-Cyclohexylacetamide and its close analogues against common bacterial and fungal strains are not well-documented in the literature. Further screening of this compound class is warranted to explore this potential.

Enzyme Inhibition

Derivatives of N-Cyclohexylacetamide have been investigated as potential enzyme inhibitors. A notable target is acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[1] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which can lead to improvements in cognitive function.

Table 3: Hypothetical IC₅₀ Values for N-Cyclohexylacetamide Analogues against Acetylcholinesterase (AChE)

| Compound | Target Enzyme | IC₅₀ (µM) |

| N-Cyclohexylacetamide | AChE | >100 |

| Analogue A | AChE | 55.2 |

| Analogue B | AChE | 23.7 |

| Analogue C | AChE | 8.1 |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol provides a general framework for assessing the AChE inhibitory activity of test compounds.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in phosphate buffer.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound solution (or solvent control)

-

DTNB solution

-

-

Initiate the reaction by adding the AChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

-

Start the measurement by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the solvent control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Workflow for Acetylcholinesterase Inhibition Assay:

Caption: A simplified workflow for an acetylcholinesterase inhibition assay.

Role in the Synthesis of β-Lactams: The Staudinger Reaction

N-Cyclohexylacetamide and its derivatives can be utilized in the synthesis of more complex heterocyclic structures, such as β-lactams, which are core components of many antibiotic drugs. The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for constructing the β-lactam ring.[4] An imine derived from cyclohexylamine can be reacted with a ketene to produce a cyclohexyl-substituted β-lactam.

Staudinger Reaction Signaling Pathway:

Caption: The key steps of the Staudinger reaction for β-lactam synthesis.

Conclusion and Future Directions

N-Cyclohexylacetamide and its structural analogues represent a class of compounds with underexplored potential in drug discovery. While current data on their specific biological activities is limited, the chemical tractability of the scaffold and the known bioactivities of related compounds suggest that this is a promising area for further investigation. Future research should focus on the systematic synthesis and screening of a diverse library of N-cyclohexylacetamide analogues to identify lead compounds with potent and selective antimicrobial or enzyme-inhibitory activities. Detailed structure-activity relationship studies will be crucial in optimizing the therapeutic potential of this chemical class.

References

An In-depth Technical Guide to the Thermochemical Properties of N-Cyclohexylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of N-Cyclohexylacetamide (CAS 1124-53-4). While experimentally determined thermochemical data for this specific compound are scarce in publicly available literature, this document details the established experimental protocols for determining such properties. It serves as a foundational resource for researchers seeking to measure or estimate the thermochemical characteristics of N-Cyclohexylacetamide and related compounds. The guide outlines the methodologies for bomb calorimetry to determine the enthalpy of combustion and formation, and Differential Scanning Calorimetry (DSC) for measuring the enthalpy of fusion and heat capacity.

Introduction

N-Cyclohexylacetamide, a secondary amide with the molecular formula C₈H₁₅NO, finds applications in various chemical syntheses.[1] A thorough understanding of its thermochemical properties is crucial for process safety, reaction optimization, and computational modeling. These properties, including the standard enthalpy of formation, combustion, sublimation, fusion, and heat capacity, govern the energy changes associated with its physical and chemical transformations.

This guide focuses on the experimental methodologies used to determine these critical parameters, providing researchers with the necessary background to conduct such measurements.

Physicochemical Properties of N-Cyclohexylacetamide

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅NO | [2][3][4] |

| Molecular Weight | 141.21 g/mol | [2][3][4] |

| CAS Number | 1124-53-4 | [2][3][5] |

| Melting Point | 101-103 °C | [2] |

| Boiling Point | 160-161 °C (at 15 mmHg) | [2] |

| Appearance | White solid | [1] |

| Enthalpy of Formation (gas, calculated) | -213.24 kJ/mol (Joback Method) | [5] |

Experimental Protocols for Thermochemical Characterization

The determination of thermochemical properties relies on precise calorimetric measurements. The following sections detail the standard experimental protocols applicable to solid organic compounds like N-Cyclohexylacetamide.

Bomb calorimetry is the primary technique for measuring the heat of combustion of solid and liquid samples.[6][7] From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.

Experimental Workflow for Bomb Calorimetry

Figure 1: General experimental workflow for determining the enthalpy of combustion using a bomb calorimeter.

Detailed Methodology:

-

Sample Preparation: A precisely weighed sample of N-Cyclohexylacetamide (typically around 1 gram) is pressed into a pellet.[8] A fuse wire of known length and mass is also prepared.[8]

-

Bomb Assembly: The pellet is placed in a sample holder within the steel bomb. The fuse wire is attached to two electrodes, with the wire in contact with the sample. A small, known amount of water (usually 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion is in the liquid state.[5] The bomb is then sealed and purged with oxygen before being filled to a pressure of approximately 25-30 atm.[5][8]

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in the calorimeter's bucket. The entire assembly is enclosed in an insulating jacket to minimize heat exchange with the surroundings.[9] The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.[5]

-

Combustion and Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[8]

-